N-(2-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-2-cyano-3-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c16-13-5-1-2-6-14(13)19-15(20)12(9-17)8-11-4-3-7-18-10-11/h1-7,10,12H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYAVBUNBYKZQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(CC2=CN=CC=C2)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-bromobenzaldehyde with malononitrile to form 2-bromo-3-cyanobenzylidenemalononitrile. This intermediate is then reacted with 3-aminopyridine in the presence of a suitable catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides with various functional groups.
Scientific Research Applications
N-(2-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of N-(2-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide and related compounds:
Key Structural and Functional Insights:
Halogen Effects: Bromine vs.
Functional Group Impact: Cyano Group: The α-cyano group in the target compound is distinct from the methylsulfonamido or alkoxy groups in TRPV1 antagonists (e.g., Compounds 20–24). This group may enhance electrophilicity, influencing reactivity or metabolic stability . Trifluoromethyl Groups: TRPV1 antagonists with trifluoromethyl substituents (e.g., Compounds 20–24) show enhanced potency due to improved hydrophobic interactions and electron-withdrawing effects .
Biological Activity: TRPV1 antagonists (e.g., Compounds 20–24) demonstrate sub-nanomolar IC₅₀ values, attributed to their sulfonamido and trifluoromethyl groups . The target compound’s lack of these groups suggests divergent biological targets, possibly kinase or protease inhibition, as seen in SARS-CoV-2 Mpro inhibitors .
Synthetic Accessibility :
- Yields for TRPV1 antagonists range from 68% to 85%, with melting points correlating with substituent bulk (e.g., Compound 23: 136–139°C for isopentyloxy) . The target compound’s synthesis may face challenges due to bromine’s reactivity, as inferred from discontinued commercial analogs .
Biological Activity
N-(2-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.
Overview of the Compound
This compound features a unique combination of functional groups, including a bromophenyl moiety, a cyano group, and a pyridinyl structure. Its chemical formula is C13H10BrN3O, and it is classified as an amide. The compound's structural characteristics contribute to its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Condensation Reaction : The reaction of 2-bromobenzaldehyde with malononitrile yields an intermediate that can be further reacted with 3-aminopyridine.
- Catalytic Processes : Utilizing catalysts can enhance yield and purity during synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that this compound has Minimum Inhibitory Concentration (MIC) values ranging from:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These findings suggest that the presence of the bromine atom significantly enhances the compound's bioactivity, similar to other halogenated derivatives which have been shown to exhibit strong antibacterial effects .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include:
- Inhibition of Kinases : The compound potentially targets specific kinases involved in cell signaling pathways related to cancer progression.
- Modulation of Apoptotic Pathways : It may enhance apoptotic signaling in cancer cells, leading to increased cell death.
The exact mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, modulating their activity. This interaction can lead to alterations in cellular processes such as:
- Enzyme Inhibition : Compounds with similar structures often inhibit enzymes critical for bacterial survival or cancer cell metabolism.
- Receptor Modulation : The binding affinity to certain receptors can alter signaling cascades that control cell growth and differentiation.
Comparative Analysis with Similar Compounds
This compound is often compared with other pyridine derivatives due to structural similarities:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-(pyridin-2-yl)amides | Amide | Antimicrobial |
| 3-bromoimidazo[1,2-a]pyridines | Imidazo derivative | Anticancer |
| N-(3-chlorophenyl)-2-cyano-3-(pyridin-3-yl)propanamide | Amide | Antimicrobial |
These comparisons highlight the unique efficacy of this compound due to its specific halogen substitution and functional group arrangement.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with substitution, reduction, and condensation. For example:
Substitution : React 2-bromophenyl derivatives with pyridine-3-yl intermediates under alkaline conditions (e.g., K₂CO₃ in DMF) .
Cyano Group Introduction : Use cyanoacetic acid with coupling agents (e.g., DCC or EDCI) in dichloromethane at 0–25°C .
Optimization : Adjust solvents (ethanol or DCM) and catalysts (palladium/copper complexes) to enhance selectivity. Monitor purity via HPLC and optimize temperature/pH for intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm) and cyano/amide signals (δ 2.5–3.5 ppm) in CDCl₃ or DMSO-d₆ .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters: Mo-Kα radiation, R-factor < 0.05 .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]+ expected at ~345 g/mol) .
Q. How should researchers design initial biological screening assays to evaluate this compound’s kinase inhibition potential?
- Methodological Answer :
- Target Selection : Prioritize kinases with bromophenyl/pyridine-binding pockets (e.g., EGFR, VEGFR) .
- Assay Conditions : Use fluorescence-based ATP competition assays (IC₅₀ determination) at 10–100 µM concentrations .
- Controls : Include staurosporine (broad kinase inhibitor) and DMSO vehicle. Triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. What computational strategies can predict binding modes of this compound with kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 1M17 for EGFR). Focus on halogen bonding (Br···O/N) and π-π stacking (pyridine-phenyl interactions) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of binding poses. Monitor RMSD (<2.0 Å) and hydrogen bond occupancy .
Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?
- Methodological Answer :
- Comparative SAR Analysis : Compare analogs (e.g., bromo vs. chloro substituents) using standardized assays (e.g., MTT for cytotoxicity) .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL. Use statistical tools (e.g., ANOVA) to identify outliers due to assay variability (e.g., cell line differences) .
Q. What strategies optimize in vivo pharmacokinetics while retaining bioactivity?
- Methodological Answer :
- Prodrug Design : Modify the cyano group to ester prodrugs (e.g., tert-butyl esters) to enhance oral bioavailability .
- Metabolic Stability : Test in liver microsomes (human/rat). Use CYP450 inhibitors (e.g., ketoconazole) to identify degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
